1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene is an aromatic compound, similar to benzene, and is often used as a building block in various pharmaceuticals and organic materials .
Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions involving your compound. Thiophene rings can undergo various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Thiophene is a colorless liquid with a pleasant smell, slightly soluble in water but more soluble in organic solvents .Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis and evaluation of various heterocyclic compounds, including thiophene and pyrazole derivatives, for potential biological activities. For instance, novel spiropiperidines have been synthesized and investigated for their high potency and selectivity as sigma-receptor ligands, which are of interest in the development of therapeutic agents (Maier & Wünsch, 2002). These studies involve complex synthetic pathways that result in compounds with significant receptor affinities, suggesting potential applications in treating neurological disorders.
Anticonvulsant and Anticancer Properties
Further research has focused on the synthesis of new fused and binary heterocyclic compounds derived from various core structures, investigating their potential antitumor and antioxidant activities (Hamama et al., 2013). Additionally, compounds like naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives have been synthesized and evaluated for their preliminary anticonvulsant activity (Ghareb et al., 2017). These studies underscore the importance of heterocyclic chemistry in the development of new therapeutic agents, with a focus on enhancing the treatment of cancer and seizure disorders.
Hydrogen-Bonding Patterns and Molecular Modelling
Research on compounds such as enaminones has highlighted the significance of hydrogen-bonding patterns in determining the stability and reactivity of molecular structures (Balderson et al., 2007). Molecular modelling studies, such as those conducted on naphthalen-2-yl acetate derivatives, provide insights into the potential anticonvulsant activities of new compounds, guiding the design of molecules with optimized pharmacological properties (Ghareb et al., 2017).
Mechanism of Action
Mode of action
The compound contains a thiophene group, which is a sulfur-containing heterocycle. Thiophene derivatives have been known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions .
Biochemical pathways
The exact biochemical pathways this compound affects would depend on its specific targets. Thiophene derivatives have been involved in a wide range of biochemical processes .
Future Directions
Properties
IUPAC Name |
1-(9-bromo-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-13(25)23-8-6-20(7-9-23)24-17(12-16(22-24)19-3-2-10-27-19)15-11-14(21)4-5-18(15)26-20/h2-5,10-11,17H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJREUJXFBEADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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